1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(4-methoxyphenethyl)urea
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Overview
Description
1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(4-methoxyphenethyl)urea is a complex organic compound characterized by its unique structure, which includes a benzo[d][1,3]dioxole moiety, a hydroxypropyl group, and a methoxyphenethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(4-methoxyphenethyl)urea typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde under acidic conditions.
Introduction of the Hydroxypropyl Group: The benzo[d][1,3]dioxole intermediate is then reacted with an epoxide, such as propylene oxide, in the presence of a base to introduce the hydroxypropyl group.
Formation of the Methoxyphenethyl Urea: The final step involves the reaction of the hydroxypropyl-benzo[d][1,3]dioxole intermediate with 4-methoxyphenethyl isocyanate to form the desired urea compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(4-methoxyphenethyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The urea moiety can be reduced to form corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of thioethers or amines depending on the nucleophile used.
Scientific Research Applications
1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(4-methoxyphenethyl)urea has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Materials Science: Its unique structure makes it a candidate for the development of new materials with specific properties, such as polymers or resins.
Mechanism of Action
The mechanism of action of 1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(4-methoxyphenethyl)urea depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The hydroxypropyl and methoxyphenethyl groups can interact with the active sites of these targets, leading to inhibition or activation of their function.
Comparison with Similar Compounds
Similar Compounds
1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-phenethylurea: Similar structure but lacks the methoxy group.
1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(4-hydroxyphenethyl)urea: Similar structure but has a hydroxy group instead of a methoxy group.
Uniqueness
1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(4-methoxyphenethyl)urea is unique due to the presence of both the methoxyphenethyl and hydroxypropyl groups, which can provide distinct chemical and biological properties compared to its analogs. These functional groups can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a versatile compound for various applications.
Properties
IUPAC Name |
1-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-3-[2-(4-methoxyphenyl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5/c1-20(24,15-5-8-17-18(11-15)27-13-26-17)12-22-19(23)21-10-9-14-3-6-16(25-2)7-4-14/h3-8,11,24H,9-10,12-13H2,1-2H3,(H2,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUCDIQVARQVWLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)NCCC1=CC=C(C=C1)OC)(C2=CC3=C(C=C2)OCO3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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